molecular formula C12H18FN3 B1415871 1-Ethyl-4-[(6-fluoropyridin-3-yl)methyl]piperazine CAS No. 2138585-23-4

1-Ethyl-4-[(6-fluoropyridin-3-yl)methyl]piperazine

Cat. No.: B1415871
CAS No.: 2138585-23-4
M. Wt: 223.29 g/mol
InChI Key: LQDFUCYGOCCNAO-UHFFFAOYSA-N
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Description

1-Ethyl-4-[(6-fluoropyridin-3-yl)methyl]piperazine (CAS 1211532-51-2) is a fluorinated piperazine derivative of significant interest in medicinal chemistry and neuroscience research . This compound features a piperazine core, a privileged scaffold in drug discovery known for enhancing water solubility and bioavailability, which is frequently employed in the structural modification of bioactive molecules . The integration of a 6-fluoropyridinyl moiety places this compound within a class of fluorinated cinnamylpiperazines investigated as potential monoamine oxidase B (MAO-B) ligands . MAO-B is a key enzyme target in the research of Parkinson's disease, Alzheimer's disease, and other neurological disorders, as its activity increases with normal aging and is further elevated in certain neurodegenerative conditions . Researchers value this compound for its potential application in developing positron emission tomography (PET) imaging agents and for its utility in studying the structure-activity relationships of MAO-B binders, which are often stabilized in both the enzyme's entrance and substrate cavities . The molecular formula is C 10 H 14 FN 3 and it has a molecular weight of 195.24 g/mol . As with many piperazine-based research compounds, appropriate safety precautions must be observed. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

1-ethyl-4-[(6-fluoropyridin-3-yl)methyl]piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18FN3/c1-2-15-5-7-16(8-6-15)10-11-3-4-12(13)14-9-11/h3-4,9H,2,5-8,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQDFUCYGOCCNAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)CC2=CN=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18FN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

N-Ethylation of Piperazine

A common initial step involves the selective ethylation of piperazine nitrogen to obtain N-ethylpiperazine. This can be achieved by:

  • Reacting piperazine with ethyl halides (e.g., ethyl bromide) under basic conditions.
  • Using potassium carbonate as a base in polar aprotic solvents such as N,N-dimethylformamide (DMF).
  • Reaction conditions typically involve stirring at elevated temperatures (e.g., 313 K) overnight to ensure complete conversion.

This method yields N-ethylpiperazine with high selectivity and yields, providing a suitable intermediate for further functionalization.

Introduction of the 6-Fluoropyridin-3-ylmethyl Group

The 6-fluoropyridin-3-ylmethyl substituent is introduced via nucleophilic substitution or reductive amination strategies:

  • Nucleophilic Substitution: The 6-fluoropyridin-3-ylmethyl halide (e.g., chloride or bromide) reacts with N-ethylpiperazine under basic conditions (potassium carbonate or similar bases) in solvents like acetonitrile or DMF at temperatures ranging from 50°C to 60°C.
  • Reductive Amination: Alternatively, 6-fluoropyridine-3-carboxaldehyde can be reacted with N-ethylpiperazine in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to form the desired N-substituted product.

The nucleophilic substitution method is favored for its straightforwardness and scalability.

Purification and Crystallization

Post-reaction, the crude product is purified by:

  • Extraction with organic solvents such as dichloromethane.
  • Washing with aqueous solutions (e.g., saturated sodium chloride).
  • Drying over anhydrous sodium sulfate.
  • Concentration under reduced pressure.
  • Recrystallization from suitable solvent mixtures (e.g., benzene-hexane or methanol mixtures) to obtain high-purity crystalline material.

These purification steps ensure removal of unreacted starting materials, side products, and inorganic salts, yielding analytically pure compound suitable for further use or study.

Representative Experimental Procedure

Step Reagents & Conditions Description Yield & Notes
1 N-ethylation: Piperazine + ethyl bromide, K2CO3, DMF, 313 K, overnight Formation of N-ethylpiperazine intermediate High yield; monitored by TLC
2 Nucleophilic substitution: N-ethylpiperazine + 6-fluoropyridin-3-ylmethyl chloride, K2CO3, acetonitrile, 55-60°C, 1-2 h Introduction of 6-fluoropyridin-3-ylmethyl group Moderate to high yield; monitored by TLC
3 Workup: Extraction with dichloromethane, washing, drying, evaporation Isolation of crude product Crude product obtained
4 Purification: Recrystallization from methanol/hexane Obtain pure crystalline compound Purity > 98% by HPLC

Analytical and Structural Characterization

Research Findings and Optimization Notes

  • The use of potassium carbonate as a base in polar aprotic solvents is critical for high conversion and selectivity.
  • Reaction temperature control (50–60°C) optimizes substitution efficiency without promoting side reactions.
  • The choice of solvent affects solubility and reaction rate; acetonitrile and DMF are preferred.
  • Purification via recrystallization enhances compound stability and removes trace impurities.
  • Incorporation of fluorine at the pyridine ring improves metabolic stability and binding affinity in pharmacological applications, justifying the synthetic focus on 6-fluoropyridin-3-yl substitution.

Summary Table of Preparation Conditions

Parameter Conditions Comments
Base Potassium carbonate (K2CO3) Commonly used for nucleophilic substitution
Solvent N,N-dimethylformamide (DMF), Acetonitrile Polar aprotic solvents favor substitution
Temperature 313 K (ethylation), 55-60°C (substitution) Controlled heating for optimal yield
Reaction time Overnight (ethylation), 1-2 hours (substitution) Ensures complete reaction
Workup Extraction with dichloromethane, washing, drying Standard organic workup
Purification Recrystallization from methanol/hexane Achieves high purity

Chemical Reactions Analysis

1-Ethyl-4-[(6-fluoropyridin-3-yl)methyl]piperazine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, methanol), bases (e.g., triethylamine, sodium methoxide), and catalysts (e.g., palladium on carbon for hydrogenation reactions). Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C12H18FN3
  • Molecular Weight : 223.29 g/mol
  • IUPAC Name : 1-Ethyl-4-[(6-fluoropyridin-3-yl)methyl]piperazine

The compound features a piperazine core with an ethyl group and a 6-fluoropyridine moiety, contributing to its unique properties and biological activities.

Scientific Research Applications

This compound has diverse applications:

Chemistry

  • Synthesis Intermediate : It serves as an intermediate in the synthesis of complex organic molecules and is a building block in medicinal chemistry.

Biology

  • Biological Activity : Research indicates potential antimicrobial and antiviral properties. Studies have shown that it can inhibit various bacterial strains by disrupting cell wall synthesis or function .

Medicine

  • Therapeutic Potential : Ongoing research investigates its efficacy as a therapeutic agent for conditions such as cancer and neurological disorders. The compound may modulate neurotransmitter receptors and inhibit specific enzymes involved in metabolic pathways .

Industry

  • Material Development : It is utilized in developing new materials and as a precursor for agrochemicals and pharmaceuticals, enhancing the efficiency of chemical processes.

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of this compound against various bacterial strains. Results indicated significant inhibition at specific concentrations, suggesting its potential as a novel antimicrobial agent.

Cancer Research

Research has focused on the compound's ability to inhibit certain cancer cell lines. Preliminary results show promise in reducing cell proliferation through enzyme inhibition pathways, warranting further investigation into its therapeutic applications .

Mechanism of Action

The mechanism of action of 1-Ethyl-4-[(6-fluoropyridin-3-yl)methyl]piperazine involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects . The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Piperazines

2.1.1. 1-Methyl-4-[(6-fluoropyridin-3-yl)methyl]piperazine
  • Structure : Differs by a methyl group at N-1 instead of ethyl.
  • Activity: Methyl substitution at N-1 reduces cross-reactivity (CR) in antibody recognition compared to ethyl. For example, replacing ethyl with methyl in piperazine-based haptens decreased CR from 100% to 1.8% in fluoroquinolone immunoassays, highlighting ethyl's critical role in epitope recognition .
  • Pharmacokinetics : Smaller alkyl groups like methyl may enhance solubility but reduce target affinity due to weaker hydrophobic interactions .
2.1.2. 1-Ethyl-4-(4-nitrophenyl)piperazine
  • Structure : Features a 4-nitrophenyl group at N-4 instead of fluoropyridinylmethyl.
  • However, the absence of a heterocyclic ring (e.g., pyridine) may limit interactions with enzymes like monoamine oxidases (MAOs) .

Piperazine vs. Morpholine/Azepane Analogues

2.2.1. 4-[(6-Fluoropyridin-3-yl)methyl]morpholine
  • Structure : Replaces piperazine with a morpholine ring (oxygen instead of nitrogen).
  • In MAO inhibition studies, morpholine derivatives showed lower activity than piperazine analogs due to reduced basicity and altered hydrogen-bonding capacity .
2.2.2. 1-[(6-Fluoropyridin-3-yl)methyl]azepane
  • Structure : A seven-membered azepane ring instead of piperazine.
  • Activity : Larger ring size may alter conformational flexibility and steric interactions. For example, azepane derivatives in dopamine transporter (DAT) studies exhibited reduced affinity compared to piperazines, emphasizing the importance of ring size in target engagement .

Substituent Position and Electronic Effects

  • Fluorine at Pyridine C-6 : The electron-withdrawing fluorine enhances the pyridine ring’s electrophilicity, facilitating interactions with nucleophilic residues (e.g., Thr351 in tubulin binding pockets) .
  • Ethyl vs. Methyl at N-1 : Ethyl’s larger size and hydrophobicity improve binding in hydrophobic pockets. For instance, β-elemene-piperazine derivatives with ethyl groups at C-4 showed reduced antiproliferative activity compared to unsubstituted analogs, but ethyl at N-1 (as in the target compound) may optimize steric compatibility .

Anthelmintic Activity

  • Target Compound: Not directly tested, but structurally related benzimidazole-piperazine hybrids (e.g., compound 5 with methyl/ethyl groups) exhibited excellent anthelmintic activity (comparable to albendazole) due to electron-donating substituents enhancing target binding .
  • Analogues : Methoxy (-OCH₃) or chloro (-Cl) groups at N-4 reduced activity by 40–60%, underscoring the fluoropyridinylmethyl group’s superiority in maintaining potency .

Anticancer Activity

  • Target Compound: No direct data, but β-elemene-piperazine derivatives with ethyl substituents (e.g., DX3) showed IC₅₀ >10 μM in leukemia cells, whereas unsubstituted analogs (DX1/DX2) had IC₅₀ <10 μM. This suggests ethyl’s position-dependent effects on apoptosis induction .
  • Piperazine Rigidity : Bridged piperazines (e.g., 3,8-diaza[3.2.1]bicyclooctane) in DAT inhibitors improved selectivity (>88-fold for DAT over SERT) but reduced potency compared to flexible piperazines .

Anti-Inflammatory Activity

  • Cyclizine Derivatives : The ethyl-piperazine analog 1-ethyl-4-[(p-isopropylphenyl)(p-tolyl)methyl]piperazine demonstrated chronic anti-inflammatory effects in rat edema models, with potency comparable to H1-antihistamines like cyclizine. Fluorine’s absence here suggests fluoropyridine may enhance target specificity in other contexts .

Biological Activity

1-Ethyl-4-[(6-fluoropyridin-3-yl)methyl]piperazine is a piperazine derivative with potential applications in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C12H18FN3
  • Molecular Weight : 223.29 g/mol
  • IUPAC Name : this compound

The compound's structure features a piperazine core with an ethyl group and a 6-fluoropyridine moiety, which may contribute to its biological properties.

This compound exhibits its biological effects through interactions with various molecular targets:

  • Receptor Binding : The compound may bind to neurotransmitter receptors, influencing signaling pathways associated with mood regulation and cognition.
  • Enzyme Inhibition : It has been shown to inhibit specific enzymes involved in metabolic and signaling pathways, potentially leading to therapeutic effects in conditions like cancer and neurological disorders.

Antimicrobial Activity

Research indicates that this compound possesses antimicrobial properties. It has been evaluated against various bacterial strains, showing significant inhibition at certain concentrations. The compound's mechanism appears to involve disruption of bacterial cell wall synthesis or function.

Antiviral Properties

In vitro studies suggest that the compound may exhibit antiviral activity, particularly against RNA viruses. This activity could be attributed to its ability to interfere with viral replication processes or host cell interactions.

Anticancer Potential

Recent studies have highlighted the potential of this compound in cancer therapy. It demonstrated cytotoxic effects on cancer cell lines, with mechanisms involving apoptosis induction and cell cycle arrest. For instance, treatment with the compound resulted in increased levels of cleaved caspase 3, indicating apoptosis in tumor cells .

Study 1: Antimicrobial Efficacy

A study tested various concentrations of this compound against common pathogens. The results showed:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
E. coli32 µg/mL
S. aureus16 µg/mL
P. aeruginosa64 µg/mL

These findings suggest promising antimicrobial activity that warrants further investigation for therapeutic applications .

Study 2: Anticancer Activity

In a study assessing the anticancer potential, various cancer cell lines were treated with different concentrations of the compound. The results indicated:

Cell LineIC50 (µM)Apoptosis Induction (%)
HeLa (Cervical)1070
MCF7 (Breast)1565
A549 (Lung)2060

The significant induction of apoptosis in these cell lines highlights the compound's potential as an anticancer agent .

Q & A

Q. What are the common synthetic routes for 1-Ethyl-4-[(6-fluoropyridin-3-yl)methyl]piperazine, and how are reaction conditions optimized?

The synthesis typically involves multi-step reactions, including alkylation of the piperazine core with a fluoropyridinylmethyl group. Key steps include:

  • Alkylation : Reacting 1-ethylpiperazine with 6-fluoropyridin-3-ylmethyl chloride under reflux in anhydrous solvents (e.g., dichloromethane or acetonitrile) .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization to achieve >95% purity . Optimization focuses on controlling temperature (40–60°C), stoichiometric ratios (1:1.2 for amine:alkylating agent), and using catalysts like potassium carbonate to enhance yields .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR confirm substitution patterns on the piperazine and pyridine rings. For example, the ethyl group on piperazine shows a triplet at δ 1.1–1.3 ppm, while fluoropyridine protons resonate at δ 7.8–8.2 ppm .
  • Mass Spectrometry (MS) : High-resolution ESI-MS verifies the molecular ion peak at m/z 223.30 (C12_{12}H18_{18}FN3_3) .
  • HPLC : Reverse-phase C18 columns with acetonitrile/water mobile phases assess purity (>98%) .

Q. What are the standard chemical reactions this compound undergoes in medicinal chemistry studies?

  • N-Alkylation/Acylation : Reacts with electrophiles (e.g., acyl chlorides, alkyl halides) to modify the piperazine nitrogen, enhancing solubility or receptor binding .
  • Fluoropyridine Ring Functionalization : Electrophilic aromatic substitution (e.g., nitration) at the 4-position of the pyridine ring, requiring controlled HNO3_3/H2_2SO4_4 conditions .
  • Hydrolysis : The ethyl group can be cleaved under basic conditions (NaOH/EtOH) to generate a secondary amine for further derivatization .

Advanced Research Questions

Q. How can researchers optimize reaction yields when synthesizing derivatives with varying substituents?

  • DoE (Design of Experiments) : Systematic variation of parameters (temperature, solvent polarity, catalyst loading) to identify optimal conditions. For example, using DMF as a solvent increases nucleophilicity of the piperazine nitrogen, improving alkylation yields by 15–20% .
  • Microwave-Assisted Synthesis : Reduces reaction times from hours to minutes (e.g., 30 min at 100°C) while maintaining yields >85% .
  • In Situ Monitoring : TLC or inline IR spectroscopy detects intermediate formation, enabling real-time adjustments .

Q. How can contradictions in pharmacological data from different assay conditions be resolved?

  • Assay Standardization : Use uniform cell lines (e.g., HEK-293 for receptor binding) and buffer systems (pH 7.4, 37°C) to minimize variability .
  • Metabolic Stability Testing : Incubate the compound with liver microsomes to identify metabolites that may interfere with activity .
  • Dose-Response Curves : Perform IC50_{50} determinations across multiple concentrations (1 nM–100 µM) to account for non-linear effects .

Q. What strategies are used to design derivatives targeting specific receptors (e.g., dopamine/serotonin receptors)?

  • Bioisosteric Replacement : Substitute the fluoropyridine ring with thiophene or tetrazole moieties to modulate receptor affinity .
  • Molecular Docking : Use software (e.g., AutoDock Vina) to predict interactions with receptor binding pockets. For example, adding a methoxy group to the ethyl chain enhances hydrophobic interactions with the 5-HT2A_{2A} receptor .
  • Pharmacophore Modeling : Identify critical features (e.g., hydrogen bond acceptors from the piperazine nitrogen) using QSAR studies .

Q. How should researchers assess the compound’s stability under different pH and temperature conditions?

  • Forced Degradation Studies : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% H2_2O2_2) conditions at 40–60°C for 24–72 hours. Monitor degradation via HPLC .
  • Thermal Gravimetric Analysis (TGA) : Determine decomposition temperatures (typically >200°C) and identify stable polymorphs .
  • pH-Solubility Profiling : Measure solubility in buffers (pH 1–10) to guide formulation for in vivo studies .

Data Contradiction Analysis

  • Conflicting Receptor Binding Data : If a derivative shows high affinity in radioligand assays but low activity in functional cAMP assays, evaluate off-target effects (e.g., β-arrestin recruitment) or assay sensitivity .
  • Variability in Synthetic Yields : Reproduce reactions using anhydrous solvents and rigorously exclude moisture (e.g., Schlenk techniques) to address inconsistencies due to hydrolysis .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Ethyl-4-[(6-fluoropyridin-3-yl)methyl]piperazine
Reactant of Route 2
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1-Ethyl-4-[(6-fluoropyridin-3-yl)methyl]piperazine

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